molecular formula C11H15NO2 B1358559 2-(Tetrahydropyran-4-yloxy)aniline CAS No. 898289-35-5

2-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1358559
CAS No.: 898289-35-5
M. Wt: 193.24 g/mol
InChI Key: CLGPZXHLRKSEDD-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-yloxy)aniline is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of a tetrahydropyran ring attached to an aniline moiety through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyran-4-yloxy)aniline typically involves the reaction of aniline with tetrahydropyran-4-ol in the presence of a suitable catalyst. One common method involves the use of a platinum-catalyzed hydroalkoxylation reaction, where the hydroxyl group of tetrahydropyran-4-ol reacts with the amino group of aniline to form the desired product . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of lanthanide triflates as catalysts in room temperature ionic liquids has been reported to provide high yields and good selectivity for the formation of tetrahydropyran derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyran-4-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(Tetrahydropyran-4-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-4-yloxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydropyran-4-yloxy)aniline is unique due to its combination of a tetrahydropyran ring and an aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGPZXHLRKSEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640231
Record name 2-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-35-5
Record name 2-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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